3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole
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Overview
Description
3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole is a heterocyclic compound that features both oxadiazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an oxadiazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under conditions such as refluxing in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Oxolan-3-yl)-5-(2-furyl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.
3-(Oxolan-3-yl)-5-(2-pyridyl)-1,2,4-oxadiazole: Contains a pyridine ring, offering different electronic properties.
Uniqueness
3-(Oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole is unique due to the presence of both oxadiazole and thiophene moieties, which confer specific electronic and steric properties
Properties
IUPAC Name |
3-(oxolan-3-yl)-5-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-10(17-7-1)3-4-11-13-12(14-16-11)9-5-6-15-8-9/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAUXQSTXKMQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)CCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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